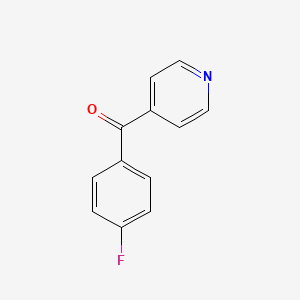

(4-Fluorophenyl)(pyridin-4-yl)methanone

Description

Properties

IUPAC Name |

(4-fluorophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRWBYGUMQEFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427471 | |

| Record name | 4-(4-Fluorobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41538-36-7 | |

| Record name | 4-(4-Fluorobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorobenzoyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Fluorophenyl)(pyridin-4-yl)methanone: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluorophenyl)(pyridin-4-yl)methanone, also known as 4-(4-Fluorobenzoyl)pyridine, is a diaryl ketone that has garnered significant interest in medicinal chemistry. Its structural motif is a key feature in a variety of biologically active compounds, most notably as an inhibitor of p38 mitogen-activated protein (MAP) kinase, a crucial enzyme in the inflammatory signaling cascade. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic approaches, spectroscopic characterization, and an exploration of its reactivity and established biological applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the pursuit of novel anti-inflammatory agents.

Introduction

Diaryl ketones are a class of organic compounds that feature prominently in the landscape of medicinal chemistry and materials science. Among these, this compound stands out due to its role as a key building block for potent enzyme inhibitors. The presence of a fluorophenyl group and a pyridine ring imparts specific electronic and steric properties that are crucial for its biological activity. The fluorophenyl moiety can enhance binding affinity to protein targets through favorable interactions, while the pyridine ring can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic stability.

This guide will delve into the fundamental chemical properties of this compound, providing a solid foundation for its application in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in experimental and developmental workflows. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 4-(4-Fluorobenzoyl)pyridine, 4-Fluorophenyl 4-pyridyl ketone | [PubChem][1] |

| CAS Number | 41538-36-7 | [PubChem][1] |

| Molecular Formula | C₁₂H₈FNO | [PubChem][1] |

| Molecular Weight | 201.20 g/mol | [PubChem][1] |

| Melting Point | 85-87 °C | [Alfa Chemistry][2] |

| Boiling Point (Predicted) | 326.1 °C at 760 mmHg | [Alfa Chemistry][2] |

| Density (Predicted) | 1.219 g/cm³ | [Alfa Chemistry][2] |

| XLogP3 (Predicted) | 1.8 | [PubChem][3] |

| Appearance | Solid | - |

| Solubility | Moderately soluble in DMSO and methanol; insoluble in water. | [Smolecule][4] |

Synthesis and Purification

Synthetic Workflow: Friedel-Crafts Acylation

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

4-Fluorobenzoyl chloride

-

Pyridine

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise.

-

Stir the mixture at 0 °C for 15-20 minutes.

-

Add pyridine (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Note: This is a generalized protocol and may require optimization of reaction times, temperatures, and stoichiometry for optimal yield and purity.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound were not found in the literature search, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring will appear as two sets of doublets, with those ortho to the nitrogen being the most deshielded. The protons on the 4-fluorophenyl ring will appear as two multiplets due to coupling with the fluorine atom.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbon (around δ 190-200 ppm) and the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound shows several characteristic adducts.[5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 202.06627 |

| [M+Na]⁺ | 224.04821 |

| [M-H]⁻ | 200.05171 |

A likely fragmentation pattern would involve the cleavage of the bond between the carbonyl group and the pyridine ring, leading to the formation of a 4-fluorobenzoyl cation (m/z = 123) and a pyridyl radical. Another possible fragmentation is the loss of CO to give a biphenyl-like radical cation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the ketone will be observed in the range of 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be seen in the 1400-1600 cm⁻¹ region. A C-F stretching band is expected around 1220-1260 cm⁻¹.[1]

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the two aromatic rings.

Reactions at the Carbonyl Group

The carbonyl group is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol, (4-fluorophenyl)(pyridin-4-yl)methanol, using reducing agents such as sodium borohydride. It can also undergo reactions with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.

Reactions on the Aromatic Rings

The pyridine ring can undergo nucleophilic aromatic substitution, particularly when activated by an electron-withdrawing group. A literature example shows the displacement of the fluoride from this compound by piperidine to form 4-(4-Piperidinobenzoyl)pyridine.[1] This demonstrates the potential for derivatization at the 4-position of the fluorophenyl ring.

Biological Activity and Applications

This compound is a well-established scaffold in the design of p38 MAP kinase inhibitors.[6][7] p38 MAP kinase is a key enzyme in the signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-1.[8] Inhibition of this kinase is therefore a promising therapeutic strategy for a range of inflammatory diseases.

Mechanism of Action as a p38 MAP Kinase Inhibitor

While a specific IC₅₀ value for this compound as a p38 MAP kinase inhibitor was not found, numerous derivatives incorporating this core structure have shown potent inhibitory activity.[7][9] The mechanism of inhibition often involves the binding of the inhibitor to the ATP-binding pocket of the enzyme. The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, while the fluorophenyl group occupies a hydrophobic pocket.

Caption: Simplified diagram of p38 MAP kinase inhibition.

Drug Development Applications

The this compound scaffold has been extensively explored in the development of clinical candidates for inflammatory diseases. Its favorable physicochemical properties and proven ability to interact with the p38 MAP kinase active site make it an attractive starting point for the design of novel therapeutics.

Safety and Handling

This compound is classified as an irritant.[3] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]

Conclusion

This compound is a valuable chemical entity with significant applications in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors. This guide has provided a comprehensive overview of its chemical and physical properties, synthetic methodologies, spectroscopic characterization, and biological relevance. The information presented herein should serve as a practical resource for researchers and professionals working in the field of drug discovery and development. Further research into the synthesis of novel derivatives based on this scaffold holds promise for the discovery of new and improved therapeutic agents.

References

-

Abu Thaher, B., et al. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439. [Link]

- de Laszlo, S. E., et al. (1998). 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one: a potent and selective p38 kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 8(19), 2689-2694.

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]

-

Iraqi Academic Scientific Journals. (2025). Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2- dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(3). [Link]

-

PrepChem. (n.d.). Synthesis of 4-(4-Piperidinobenzoyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H8FNO). Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C12H8FNO | CID 7023019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (4-fluorophenyl)-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-3-yl]methanone [smolecule.com]

- 5. PubChemLite - this compound (C12H8FNO) [pubchemlite.lcsb.uni.lu]

- 6. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one | C20H13ClFN3O | CID 4665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-Depth Technical Guide to (4-Fluorophenyl)(pyridin-4-yl)methanone (CAS: 41538-36-7) for Drug Discovery Professionals

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on (4-Fluorophenyl)(pyridin-4-yl)methanone. With full editorial control, this guide is structured to provide not just procedural steps but a deep, causal understanding of the compound's synthesis, properties, and applications, grounded in scientific integrity and supported by authoritative references.

Strategic Importance in Medicinal Chemistry

This compound, CAS number 41538-36-7, is a diaryl ketone of significant interest in the field of medicinal chemistry. Its structure, featuring a 4-fluorophenyl moiety and a pyridin-4-yl group bridged by a carbonyl, offers a unique combination of physicochemical properties that are highly advantageous in the design of novel therapeutic agents.

The strategic incorporation of a fluorine atom on the phenyl ring is a well-established strategy in drug design to enhance metabolic stability and binding affinity. The high bond energy of the C-F bond often protects the molecule from metabolic oxidation by cytochrome P450 enzymes, potentially leading to an improved pharmacokinetic profile. Furthermore, the electronegativity of fluorine can modulate the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.

The pyridine ring , a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, a key interaction for molecular recognition at receptor binding sites.[1] Its basicity also allows for salt formation, which can improve the solubility and bioavailability of a drug candidate. The pyridine scaffold is a prevalent feature in numerous FDA-approved drugs, highlighting its importance in establishing favorable drug-like properties.

This combination of a metabolically robust, electronegative aromatic ring and a hydrogen-bonding, polar heterocycle makes this compound a valuable scaffold and synthetic intermediate for a diverse range of therapeutic targets, including enzyme inhibitors and receptor modulators.

Physicochemical & Spectroscopic Profile

A precise understanding of the compound's physical and spectral characteristics is paramount for its effective use in a research and development setting.

| Property | Value |

| CAS Number | 41538-36-7[2] |

| Molecular Formula | C₁₂H₈FNO[2][3] |

| Molecular Weight | 201.20 g/mol [2] |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 85-89 °C |

| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.81 (d, J = 6.0 Hz, 2H, H₂', H₆'), 7.86 (dd, J = 8.8, 5.4 Hz, 2H, H₂'', H₆''), 7.56 (d, J = 6.0 Hz, 2H, H₃', H₅'), 7.21 (t, J = 8.6 Hz, 2H, H₃'', H₅'').

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 194.5 (C=O), 166.0 (d, ¹JC-F = 255.5 Hz, C₄''), 150.8 (C₂', C₆'), 144.5 (C₄'), 132.8 (d, ³JC-F = 9.1 Hz, C₂'', C₆''), 130.5 (d, ⁴JC-F = 3.0 Hz, C₁''), 121.5 (C₃', C₅'), 115.8 (d, ²JC-F = 22.0 Hz, C₃'', C₅'').

-

IR (KBr, cm⁻¹): 1665 (C=O stretch), 1598, 1555 (aromatic C=C stretch), 1225 (C-F stretch).

-

Mass Spectrometry (ESI+): m/z 202.1 [M+H]⁺.

Synthesis and Purification: A Validated Protocol

The most reliable and scalable synthesis of this compound is achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the acylation of fluorobenzene with isonicotinoyl chloride, facilitated by a Lewis acid catalyst.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (230-400 mesh)

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of Isonicotinoyl Chloride: In a fume hood, a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with isonicotinic acid (10.0 g, 81.2 mmol). Thionyl chloride (11.6 mL, 162.4 mmol, 2.0 eq.) is added cautiously. The mixture is heated to reflux for 3 hours.

-

Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Refluxing ensures the complete conversion of the starting material.

-

-

Friedel-Crafts Acylation: The reaction mixture is cooled to room temperature, and excess thionyl chloride is removed under reduced pressure. The resulting crude isonicotinoyl chloride is dissolved in anhydrous DCM (20 mL). In a separate 250 mL three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, anhydrous aluminum chloride (13.0 g, 97.4 mmol, 1.2 eq.) is suspended in anhydrous DCM (50 mL). The suspension is cooled to 0 °C using an ice bath. Fluorobenzene (8.5 mL, 89.3 mmol, 1.1 eq.) is added to the AlCl₃ suspension. The solution of isonicotinoyl chloride in DCM is then added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The reaction mixture is stirred at 0 °C for an additional 2 hours, then allowed to warm to room temperature and stirred for a further 12 hours.

-

Causality: Anhydrous conditions are critical as AlCl₃ is highly hygroscopic and water would quench the catalyst. The reaction is initiated at low temperature to control the exothermic reaction between the acyl chloride and the Lewis acid. The use of a slight excess of fluorobenzene and AlCl₃ ensures the complete consumption of the acyl chloride.

-

-

Work-up and Purification: The reaction is carefully quenched by slowly pouring the mixture onto 200 g of crushed ice with vigorous stirring. The mixture is then acidified with 1 M HCl to dissolve the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous MgSO₄. The solvent is removed in vacuo to yield the crude product.

-

Causality: The acidic workup protonates the pyridine nitrogen, rendering it water-soluble and aiding in the removal of any unreacted starting material. The bicarbonate wash neutralizes any remaining acid.

-

-

Chromatographic Purification: The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3). Fractions containing the pure product are combined and the solvent is evaporated to afford this compound as an off-white solid.

-

Causality: Flash chromatography is a standard and effective method for purifying organic compounds. The choice of a hexane/ethyl acetate gradient allows for the separation of the desired product from less polar byproducts and any remaining starting materials.

-

Applications in Drug Discovery & Development

This compound is a versatile precursor for a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

-

p38 MAP Kinase Inhibitors: This scaffold has been utilized in the discovery of potent and selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[4] The 4-fluorophenyl group often occupies a hydrophobic pocket in the enzyme's active site, while the pyridine moiety can be modified to enhance selectivity and pharmacokinetic properties.

-

Anticancer and Antimicrobial Agents: Novel derivatives incorporating this methanone have been synthesized and evaluated for their anticancer activity against cell lines such as MCF-7 (human breast adenocarcinoma).[5] The core structure serves as a foundation for building molecules with diverse functionalities that can interact with various biological targets implicated in cancer and microbial infections.

-

PET Imaging Agents: The 4-fluorophenyl group can be radiolabeled with ¹⁸F, a positron-emitting isotope, to create PET (Positron Emission Tomography) imaging agents. These agents can be designed to target specific enzymes or receptors in the body, allowing for non-invasive visualization and quantification of biological processes in vivo.

Key Synthetic Transformations

Caption: Common synthetic transformations of the title compound.

Conclusion and Future Outlook

This compound stands as a cornerstone synthetic intermediate in contemporary medicinal chemistry. Its inherent structural features, combining the metabolic robustness of a fluorinated phenyl ring with the versatile interactivity of a pyridine moiety, provide a solid foundation for the rational design of novel therapeutics. The detailed synthetic protocol and comprehensive characterization data presented in this guide are intended to empower researchers to harness the full potential of this valuable molecule. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

- G. Bükülmez, R. Kasımoğulları. Synthesis and reactions of pyridine and pyrimidine derivatives: developments of the last 10 years. Journal of the Iranian Chemical Society, 2025.

-

Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed, [Link].

- Friedel-Crafts Acylation. University of Wisconsin-Madison Department of Chemistry.

-

This compound. PubChem. [Link].

-

This compound | C12H8FNO | CID 7023019. PubChem. [Link].

- CN101462931A - Method for acylating fluorobenzene.

-

Experiment 14: Friedel-Crafts Acylation. YouTube. [Link].

- Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.

- Experiment 1: Friedel-Crafts Acyl

-

4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096. PubChem. [Link].

-

(PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H8FNO | CID 7023019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H8FNO) [pubchemlite.lcsb.uni.lu]

- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(4-Fluorophenyl)(pyridin-4-yl)methanone structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (4-Fluorophenyl)(pyridin-4-yl)methanone

Introduction

This compound, a key heterocyclic ketone, serves as a fundamental scaffold in medicinal chemistry and materials science. Its structural framework, featuring a central carbonyl bridge linking a fluorinated phenyl ring and a pyridine moiety, makes it a precursor for a wide range of biologically active compounds and functional materials[1][2]. Accurate and unambiguous confirmation of its molecular structure is a critical first step in any research and development pipeline.

This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to build a self-validating structural hypothesis. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for molecular characterization.

Molecular Profile:

-

IUPAC Name: (4-fluorophenyl)-pyridin-4-ylmethanone[3]

-

Molecular Formula: C₁₂H₈FNO[3]

-

Molecular Weight: 201.20 g/mol [3]

-

CAS Number: 41538-36-7[3]

Part 1: Molecular Weight and Formula Confirmation via Mass Spectrometry

Expertise & Rationale: Mass spectrometry (MS) is the foundational technique for determining the molecular weight of a compound. For a molecule containing fluorine, like the title compound, observing the correct molecular ion peak and its isotopic pattern provides high confidence in the elemental composition. We employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the protonated molecular ion, [M+H]⁺.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Analysis: Identify the base peak and the molecular ion peak [M+H]⁺. Compare the observed m/z to the theoretical value.

Data Interpretation & Expected Results

The primary goal is to identify the protonated molecule, [M+H]⁺. The presence of fluorine can sometimes make molecular ion observation difficult with harsher ionization methods, but ESI is generally effective[4].

| Ion | Theoretical m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 202.0663 | ~202.07 | Confirms the molecular weight of the parent compound. |

| [M+Na]⁺ | 224.0482 | ~224.05 | Common sodium adduct, further validating the molecular weight. |

| C₇H₄FO⁺ | 123.02 | ~123.02 | Fragment corresponding to the 4-fluorobenzoyl cation. |

| C₅H₄N⁺ | 78.03 | ~78.03 | Fragment corresponding to the pyridyl cation. |

Theoretical m/z values are predicted for the most abundant isotopes.[5]

Logical Workflow: Mass Spectrometry Analysis

Caption: Workflow for molecular weight confirmation using ESI-MS.

Part 2: Functional Group Identification with Infrared Spectroscopy

Expertise & Rationale: Infrared (IR) spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule. The carbonyl (C=O) group of a ketone provides a strong, characteristic absorption band that is highly sensitive to its electronic environment. Conjugation with the adjacent aromatic and heterocyclic rings is expected to lower the stretching frequency compared to a simple aliphatic ketone[6].

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and identify the key absorption bands.

Data Interpretation & Expected Results

The IR spectrum will provide a molecular "fingerprint." The most diagnostic peaks for this compound are outlined below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Stretching of sp² C-H bonds in the phenyl and pyridine rings. |

| Carbonyl (C=O) Stretch | 1680-1660 | Strong, Sharp | Characteristic of an aromatic ketone. Conjugation lowers the frequency from the typical ~1715 cm⁻¹[7][8]. |

| Aromatic C=C Stretch | 1600-1450 | Medium | Skeletal vibrations of the two aromatic rings. |

| C-N Stretch | 1350-1250 | Medium | Stretching vibration within the pyridine ring. |

| C-F Stretch | 1250-1100 | Strong | A strong, characteristic absorption for the carbon-fluorine bond. |

Part 3: Definitive Structure Mapping via NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For this molecule, NMR is crucial for confirming the substitution patterns on both rings and establishing the connectivity through the carbonyl group.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Instrument Tuning: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the TMS or solvent signal. Integrate the ¹H NMR signals.

Data Interpretation & Expected ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the eight aromatic protons.

| Protons (Assignment) | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| H-2', H-6' (Pyridine) | 8.8 - 8.6 | Doublet (d) | 2H | Protons ortho to the pyridine nitrogen are highly deshielded. |

| H-3', H-5' (Pyridine) | 7.6 - 7.4 | Doublet (d) | 2H | Protons meta to the nitrogen and ortho to the carbonyl group. |

| H-2, H-6 (Fluorophenyl) | 7.9 - 7.7 | Doublet of Doublets (dd) or Apparent Triplet (t) | 2H | Protons ortho to the deshielding carbonyl group. |

| H-3, H-5 (Fluorophenyl) | 7.3 - 7.1 | Doublet of Doublets (dd) or Apparent Triplet (t) | 2H | Protons ortho to the electron-donating fluorine atom. |

Note: Chemical shifts are predictions and can vary based on solvent and concentration. The patterns for the fluorophenyl ring arise from ³JHH (ortho) and ⁴JHF (meta) coupling.

Data Interpretation & Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show the unique carbon environments. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).

| Carbon (Assignment) | Expected δ (ppm) | C-F Coupling | Rationale |

| C=O (Carbonyl) | 190 - 180 | Small (⁴JCF) | Typical chemical shift for an aromatic ketone carbonyl carbon. |

| C-4 (C-F) | 168 - 164 | Large (¹JCF ≈ 250 Hz) | The carbon directly bonded to fluorine is highly deshielded and shows a strong one-bond coupling. |

| C-4' (Pyridine) | 145 - 140 | None | Quaternary carbon of the pyridine ring attached to the carbonyl. |

| C-2', C-6' (Pyridine) | 152 - 148 | None | Carbons ortho to the pyridine nitrogen. |

| C-1 (Fluorophenyl) | 135 - 130 | Small (³JCF) | Quaternary carbon of the phenyl ring attached to the carbonyl. |

| C-2, C-6 (Fluorophenyl) | 132 - 128 | Small (²JCF) | Carbons ortho to the carbonyl group. |

| C-3, C-5 (Fluorophenyl) | 118 - 114 | Medium (³JCF) | Carbons ortho to the fluorine atom. |

| C-3', C-5' (Pyridine) | 122 - 118 | None | Carbons meta to the pyridine nitrogen. |

Note: The University of Wisconsin's collection of organic chemistry data provides extensive reference tables for typical ¹H and ¹³C chemical shifts.[9][10]

Part 4: Integrated Structural Verification

Trustworthiness: The power of this multi-technique approach lies in its self-validating nature. No single technique provides the complete picture, but together, they create an undeniable and robust structural proof. The molecular weight from MS confirms the elemental formula. The functional groups identified by IR (ketone, aromatic rings, C-F bond) are consistent with this formula. Finally, NMR spectroscopy precisely maps the atomic connectivity, confirming the 4-substitution pattern on both the pyridine and fluorophenyl rings, thus completing the elucidation.

Comprehensive Elucidation Workflow

Caption: Integrated workflow combining MS, IR, and NMR for definitive structure elucidation.

Part 5: Definitive Confirmation via X-ray Crystallography (Optional)

For novel compounds or when absolute stereochemistry and solid-state conformation are required (e.g., for drug-receptor modeling), single-crystal X-ray crystallography is the gold standard. This technique provides an unambiguous 3D map of the molecule. While not always necessary for routine confirmation, it offers the highest level of structural proof. The process involves growing a high-quality single crystal, exposing it to X-rays, and analyzing the resulting diffraction pattern to solve the structure. Crystal structures of analogous compounds have been reported, confirming the expected planarity and bond orientations of the core scaffold[11][12][13].

References

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 2370.

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons.

- Chemistry LibreTexts. (n.d.). Ketone infrared spectra.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. [Link]

-

PubChem. (n.d.). 4-Benzoylpyridine. National Center for Biotechnology Information. [Link]

-

Mhlongo, G. H., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. [Link]

-

Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-5. [Link]

-

JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

PubChemLite. (n.d.). This compound (C12H8FNO). [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). [Link]

-

Abu Thaher, B., et al. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. National Institutes of Health. [Link]

-

Adedirin, O., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Arabian Journal of Chemistry, 16(8), 104889. [Link]

-

Chen, Y. A., et al. (2021). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. National Institutes of Health. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0254574). [Link]

-

Adedirin, O., et al. (2023). (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. National Institutes of Health. [Link]

-

American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

-

ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. [Link]

-

PubChem. (n.d.). Pyridin-4-yl(2-(trifluoromethoxy)phenyl)methanone. National Center for Biotechnology Information. [Link]

-

Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

Kargar, H., et al. (2010). (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate. National Institutes of Health. [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

-

Juleanti, N., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

-

Goh, J. H., et al. (2012). (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. National Institutes of Health. [Link]

-

Prathebha, L., et al. (2015). Crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone. National Institutes of Health. [Link]

-

ResearchGate. (2015). (PDF) Crystal structure of methanone. [Link]

-

ResearchGate. (2025). Molecular structure, spectroscopic, quantum chemical, topological, molecular docking and antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone | Request PDF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone | 380463-05-8 [smolecule.com]

- 3. This compound | C12H8FNO | CID 7023019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 5. PubChemLite - this compound (C12H8FNO) [pubchemlite.lcsb.uni.lu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (4-Fluorophenyl)(pyridin-4-yl)methanone: A Keystone Intermediate in Medicinal Chemistry

Introduction: Identifying a Privileged Scaffold Component

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Certain chemical entities, by virtue of their versatile reactivity and inherent structural motifs, emerge as "privileged" building blocks. (4-Fluorophenyl)(pyridin-4-yl)methanone is one such keystone intermediate. Its diaryl ketone structure, featuring a bioisosterically significant fluorophenyl ring and a synthetically versatile pyridine moiety, positions it at the crux of numerous synthetic pathways targeting critical therapeutic areas. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. The insights herein are curated for researchers, medicinal chemists, and process development scientists who require a robust understanding of this valuable synthetic intermediate.

Core Compound Identification and Properties

A precise understanding of a compound's nomenclature and physicochemical properties is the foundation of reproducible science.

IUPAC Name and Synonyms

-

Preferred IUPAC Name: this compound[1]

-

Common Synonyms: 4-(4-Fluorobenzoyl)pyridine, 4-Fluorophenyl 4-pyridyl ketone[1]

-

CAS Number: 41538-36-7[1]

-

PubChem Compound ID: 7023019[1]

A comprehensive list of depositor-supplied synonyms is available through the PubChem database, which includes identifiers such as CHEMBL563196 and DB06917.[1]

Physicochemical and Safety Data

The compound's properties dictate its handling, storage, and reactivity profile. All quantitative data are summarized in Table 1.

Table 1: Physicochemical and Safety Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈FNO | [1] |

| Molecular Weight | 201.20 g/mol | [1] |

| Appearance | Solid (Typical) | Vendor Data |

| XLogP3 | 1.8 | [1] |

| GHS Hazard Statements | H315, H319, H335 | [1] |

| Hazard Description | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |

Note: Physical properties such as melting point and boiling point should be confirmed via supplier-specific documentation (e.g., Certificate of Analysis).

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation. An alternative conceptual route involves a Grignard reaction, offering a different strategic approach.

Primary Synthesis Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation provides a classic and effective method for forming the carbon-carbon bond between the fluorobenzene ring and the pyridine-derived acyl group. The reaction proceeds by activating a carboxylic acid derivative of pyridine (isonicotinic acid), typically the acyl chloride, with a Lewis acid catalyst.

Causality Behind Experimental Choices:

-

Reactants: Fluorobenzene is chosen as the aromatic substrate. The fluorine atom is a deactivating group, but it is also an ortho, para-director. The steric bulk of the incoming acyl group and the electronic properties favor acylation at the para position, leading to the desired product with high regioselectivity. Isonicotinoyl chloride (pyridine-4-carbonyl chloride) serves as the acylating agent.

-

Catalyst: Aluminum chloride (AlCl₃) is a traditional and potent Lewis acid for this transformation. It coordinates to the carbonyl oxygen of the acyl chloride, which, combined with the chlorine atom, polarizes the C-Cl bond, facilitating the formation of the highly electrophilic acylium ion. More than a stoichiometric amount is required because AlCl₃ will also coordinate to the nitrogen atom of the pyridine ring and the carbonyl oxygen of the product, effectively sequestering the catalyst.

-

Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used to dissolve the reactants and manage the reaction temperature.

Diagram 1: Friedel-Crafts Acylation Workflow

Caption: Workflow for Friedel-Crafts acylation synthesis.

Experimental Protocol 2.1: Synthesis via Friedel-Crafts Acylation (Note: This is a representative protocol based on established chemical principles.[2][3] Researchers should perform their own risk assessment and optimization.)

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq).

-

Solvent and Reactant Addition: Suspend the AlCl₃ in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath. Add fluorobenzene (1.5 eq) dropwise.

-

Acylating Agent Addition: Dissolve isonicotinoyl chloride hydrochloride (1.0 eq) in anhydrous DCE and add it dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Quenching: Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it over crushed ice containing concentrated hydrochloric acid. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).

-

Neutralization and Extraction: Combine the organic layers and wash with water. Carefully neutralize the solution by washing with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Alternative Synthesis Route: Grignard Reaction

An alternative strategy involves the coupling of a pyridine electrophile with a fluorophenyl nucleophile. This route avoids the use of strongly acidic Friedel-Crafts conditions.

Conceptual Workflow:

-

Grignard Reagent Formation: Prepare 4-fluorophenylmagnesium bromide from 4-bromofluorobenzene and magnesium turnings in an anhydrous ether solvent like THF.

-

Coupling: React the Grignard reagent with a suitable pyridine-4-carbonyl electrophile, such as pyridine-4-carbonitrile.

-

Hydrolysis: Acidic work-up hydrolyzes the intermediate imine to yield the desired ketone.

Diagram 2: Grignard Synthesis Concept

Caption: Conceptual workflow for Grignard-based synthesis.

This method is particularly useful if the desired substitution pattern is incompatible with Friedel-Crafts conditions. However, the reactivity of Grignard reagents requires strict anhydrous conditions and careful control.[4][5]

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the reactivity of its ketone carbonyl group, which serves as an electrophilic handle for constructing larger, more complex heterocyclic systems.

Role in Heterocycle Synthesis: The Knorr Pyrazole Synthesis

A primary application of this ketone is in the synthesis of pyrazole-containing scaffolds, which are central to many kinase inhibitors. The ketone is first converted into a 1,3-dicarbonyl equivalent, which then undergoes condensation with a hydrazine derivative.

Mechanism Insight:

-

Enolate Formation: The ketone is treated with a strong base (e.g., sodium ethoxide) and an ester (e.g., diethyl oxalate) to form a β-ketoester intermediate via Claisen condensation. The protons alpha to the carbonyl group are acidic and readily deprotonated to form an enolate, which acts as the nucleophile.

-

Cyclocondensation: This 1,3-dicarbonyl equivalent is then reacted with a substituted hydrazine (e.g., phenylhydrazine). The reaction proceeds via nucleophilic attack of the hydrazine at the two carbonyl carbons, followed by intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring.

Diagram 3: Pyrazole Formation Pathway

Caption: General pathway to pyrazole-based inhibitors.

This synthetic logic is central to the development of inhibitors for targets like p38 MAP kinase, where the specific arrangement of the fluorophenyl and pyridyl groups on the pyrazole core is critical for binding to the kinase hinge region.

Application Protocol: Synthesis of a Pyrazole Precursor

This protocol describes the conversion of the title ketone to a key intermediate for pyrazole synthesis, based on established methodologies for chalcone and pyrazole formation.[6][7]

-

Chalcone Formation (Claisen-Schmidt Condensation):

-

In a flask, dissolve this compound (1.0 eq) and an appropriate aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.

-

Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature for several hours until a precipitate forms.

-

Collect the solid chalcone product by filtration, wash with cold water and cold ethanol, and dry.

-

-

Pyrazole Formation:

-

Suspend the synthesized chalcone (1.0 eq) in glacial acetic acid.

-

Add hydrazine hydrate (1.2 eq) or a substituted hydrazine.

-

Reflux the mixture for 4-8 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice water.

-

Collect the precipitated pyrazole derivative by filtration, wash thoroughly with water to remove acetic acid, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol) for purification.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Predicted and Representative NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity & Coupling (J Hz) | Rationale / Representative Data Comparison |

| ¹H NMR | 8.8 - 8.9 | dd, ~4.4, 1.6 | Pyridine H2, H6: Deshielded by N and C=O. |

| 7.8 - 7.9 | m | Fluorophenyl H2', H6': Deshielded by C=O, coupled to H3'/H5' and ¹⁹F. | |

| 7.5 - 7.6 | dd, ~4.4, 1.6 | Pyridine H3, H5: Coupled to H2/H6. | |

| 7.2 - 7.3 | t, ~8.7 | Fluorophenyl H3', H5': Shielded relative to H2'/H6', coupled to H2'/H6' and ¹⁹F. | |

| ¹³C NMR | ~195 | s | Carbonyl (C=O) carbon.[8] |

| ~166 | d, ¹JCF ≈ 255 | Fluorophenyl C4' (ipso to F).[8] | |

| ~151 | s | Pyridine C2, C6. | |

| ~144 | s | Pyridine C4 (ipso to C=O). | |

| ~133 | d, ³JCF ≈ 9 | Fluorophenyl C2', C6'.[8] | |

| ~132 | d, ⁴JCF ≈ 3 | Fluorophenyl C1' (ipso to C=O).[8] | |

| ~122 | s | Pyridine C3, C5. | |

| ~116 | d, ²JCF ≈ 22 | Fluorophenyl C3', C5'.[8] |

Note: Predicted values are based on standard chemical shift increments and comparison to structurally similar compounds like (4-Chlorophenyl)(4-fluorophenyl)methanone.[8] Actual values should be determined experimentally. The solvent used for NMR (e.g., CDCl₃, DMSO-d₆) will affect the chemical shifts.

-

Mass Spectrometry (MS): For ESI+, the expected [M+H]⁺ ion would be at m/z 202.06.

-

Infrared (IR) Spectroscopy: A strong characteristic absorption band for the ketone carbonyl (C=O) stretch is expected around 1660-1680 cm⁻¹.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its synthesis is achievable through robust, scalable methods like the Friedel-Crafts acylation. Its true value is realized in its role as a precursor to high-value heterocyclic scaffolds, most notably the pyrazole core of p38 MAP kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to leverage this key intermediate effectively, accelerating the design and development of next-generation therapeutics.

References

-

Desai, P. B. (1973). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1867. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7023019, this compound. PubChem. Retrieved January 12, 2026, from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 20, 4-Fluorophenylmagnesium bromide. PubChem. Retrieved January 12, 2026, from [Link].

-

PrepChem (2023). Synthesis of 4-(4-Piperidinobenzoyl)pyridine. Available at: [Link].

-

Tsai, F., et al. (2021). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecular Imaging and Biology, 23(4), 519-531. Available at: [Link].

-

Wang, Y., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155. Available at: [Link].

-

Yulistiono, H., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2022(4), M1494. Available at: [Link].

-

Zeng, X., et al. (2014). Supporting Information for: Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. The Royal Society of Chemistry. Available at: [Link].

-

Zhang, T., et al. (2018). A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. Journal of Chemical Research, 42(1), 1-5. Available at: [Link].

Sources

- 1. This compound | C12H8FNO | CID 7023019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 3. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 4. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. banglajol.info [banglajol.info]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Biological Activity Screening of (4-Fluorophenyl)(pyridin-4-yl)methanone: A Strategic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of the small molecule (4-Fluorophenyl)(pyridin-4-yl)methanone. Moving beyond a simple list of protocols, this document outlines a strategic, multi-tiered screening cascade designed to identify and characterize the compound's primary biological targets, elucidate its mechanism of action, and assess its preliminary safety and selectivity profile. Drawing from established principles in drug discovery, this guide emphasizes the rationale behind experimental choices, the importance of orthogonal validation, and the integration of biochemical and cell-based assays. Detailed, field-proven protocols for primary screening, secondary validation, and counter-screening are provided, supported by visualizations and a curated list of authoritative references to ensure scientific integrity and reproducibility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to systematically evaluate the therapeutic potential of novel chemical entities.

Introduction: The Case for this compound

This compound is a synthetic compound featuring a fluorinated phenyl ring linked to a pyridine ring via a ketone bridge[1][2]. The presence of the pyridine moiety, a common pharmacophore in medicinal chemistry, suggests a wide range of potential biological activities, including antitumor, antimicrobial, and anti-inflammatory effects[3][4][5]. The specific arrangement of aromatic rings and the electron-withdrawing fluorine atom can influence binding affinity and metabolic stability, making it an intriguing candidate for drug discovery programs[6].

Notably, structurally related compounds have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes[7][8]. Inhibition of 11β-HSD1 in liver and adipose tissue is a validated therapeutic strategy to reduce local glucocorticoid concentrations, thereby improving glycemic control and insulin sensitivity[9][10][11]. Furthermore, the pyridine ring is a known structural motif in compounds that interact with cytochrome P450 enzymes, such as CYP2D6, highlighting a potential area for off-target activity that must be investigated[12].

This guide, therefore, proposes a screening strategy centered on 11β-HSD1 as a primary hypothesis, while incorporating essential assays to build a comprehensive biological profile of this compound.

The Screening Cascade: A Multi-Tiered Strategy

A robust screening cascade is essential for efficiently identifying true biological activity while eliminating false positives and promiscuous compounds early in the process[13][14]. We propose a three-tiered approach, progressing from high-throughput biochemical screening to more complex cell-based assays for validation and profiling.

Caption: Proposed three-tiered screening cascade for this compound.

Tier 1: Primary Screening Protocol

The objective of Tier 1 is to rapidly identify if this compound exhibits inhibitory activity against our primary target, 11β-HSD1, using a high-throughput biochemical assay.

Assay Principle: Homogeneous 11β-HSD1 Inhibition Assay

This assay measures the conversion of cortisone to cortisol by recombinant human 11β-HSD1. The reaction requires NADPH as a cofactor. The rate of cortisol production is quantified, and a reduction in this rate in the presence of the test compound indicates inhibition.

Step-by-Step Protocol

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer solution optimal for 11β-HSD1 activity (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA).

-

Enzyme Solution: Dilute recombinant human 11β-HSD1 in assay buffer to the desired working concentration.

-

Substrate/Cofactor Mix: Prepare a solution containing cortisone and NADPH in assay buffer.

-

Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a working solution by diluting the stock to achieve a final assay concentration of 10 µM with a final DMSO concentration ≤1%.

-

Controls: Prepare a positive control (known 11β-HSD1 inhibitor) and a negative (vehicle) control (assay buffer with the same final DMSO concentration).

-

-

Assay Procedure (96-well plate format):

-

Add 5 µL of the test compound, positive control, or vehicle control to the appropriate wells.

-

Add 20 µL of the enzyme solution to all wells.

-

Pre-incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme[15].

-

Initiate the enzymatic reaction by adding 25 µL of the substrate/cofactor mix to all wells.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction (e.g., by adding a stop solution or by proceeding immediately to detection).

-

Detection: Quantify the amount of cortisol produced using a validated method such as a cortisol-specific ELISA kit or a homogeneous time-resolved fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for the test compound relative to the vehicle control.

-

Formula: % Inhibition = [1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)] * 100.

-

A compound is typically considered a "primary hit" if it demonstrates inhibition above a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle control).

-

Tier 2: Secondary and Mechanistic Assays

Primary hits must be validated through a series of secondary assays to confirm their activity, determine their potency, and begin to understand their mechanism of action.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.

-

Protocol: Perform the 11β-HSD1 inhibition assay as described in Tier 1, but with a range of concentrations of this compound (e.g., a 10-point, 3-fold serial dilution starting from 100 µM).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzyme Kinetics: Elucidating the Mechanism of Inhibition

Understanding how the compound inhibits the enzyme (e.g., competitive, non-competitive) is crucial for lead optimization[15][16].

-

Protocol: Perform the enzyme activity assay with multiple fixed concentrations of the inhibitor while varying the substrate (cortisone) concentration for each inhibitor concentration[15].

-

Data Analysis: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition[15]. For example, in competitive inhibition, the lines will intersect at the y-axis[16].

Caption: Lineweaver-Burk plot illustrating a competitive inhibition mechanism.

Orthogonal Cell-Based Assay

An orthogonal assay confirms the target engagement in a more physiologically relevant context, helping to rule out artifacts from the biochemical screen[13]. A live-cell assay can provide data on cell permeability and activity in a biological setting[17].

-

Principle: Use a cell line that expresses 11β-HSD1 (e.g., HEK293 cells transfected with the human 11β-HSD1 gene). Treat the cells with cortisone and measure the intracellular production of cortisol.

-

Protocol:

-

Plate the 11β-HSD1-expressing cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a predetermined time.

-

Add cortisone to the media and incubate.

-

After incubation, collect the cell culture supernatant.

-

Quantify the cortisol concentration in the supernatant using ELISA or LC-MS/MS.

-

-

Data Analysis: Calculate the IC50 from the dose-response curve, which should correlate with the biochemical IC50 if the compound is cell-permeable and acts on the intended target.

Tier 3: Selectivity and Liability Profiling

A promising compound should be selective for its intended target and non-toxic to cells at effective concentrations.

Counter-Screening: CYP2D6 Inhibition Assay

Given the pyridine structure, assessing inhibition of key cytochrome P450 enzymes is a critical step to identify potential drug-drug interactions[12]. CYP2D6 is a major enzyme in drug metabolism and a common off-target for pyridine-containing compounds[12][18].

-

Principle: This assay uses human liver microsomes, which contain a mixture of CYP enzymes, and a fluorescent probe substrate specific for CYP2D6. Inhibition of the probe's metabolism leads to a decrease in the fluorescent signal[19].

-

Protocol:

-

In a 96-well plate, combine human liver microsomes, a CYP2D6-specific substrate (e.g., a fluorogenic probe), and various concentrations of this compound.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding an NADPH-regenerating system.

-

Monitor the increase in fluorescence over time using a plate reader.

-

-

Data Analysis: Determine the IC50 for CYP2D6 inhibition. A large ratio of the CYP2D6 IC50 to the 11β-HSD1 IC50 indicates good selectivity.

General Cytotoxicity: XTT Cell Viability Assay

It is essential to ensure that the observed activity is not due to general cytotoxicity. The XTT assay is a reliable colorimetric method for this purpose, offering advantages over the traditional MTT assay by forming a water-soluble formazan product, thus eliminating a solubilization step and reducing variability[20][21].

-

Principle: Metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells[22][23].

-

Protocol:

-

Cell Seeding: Plate a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Add various concentrations of this compound to the cells and incubate for a desired period (e.g., 24-48 hours).

-

Reagent Addition: Add the activated XTT solution (XTT reagent mixed with an electron-coupling reagent) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

-

Measurement: Read the absorbance at a wavelength between 450-500 nm using a microplate reader.

-

-

Data Analysis: Calculate the CC50 (cytotoxic concentration 50%) from the dose-response curve. The ratio of CC50 to the on-target IC50 provides the selectivity index (SI), a key indicator of the therapeutic window.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison and decision-making.

| Assay Type | Target/Cell Line | Endpoint Measured | Result (Hypothetical) | Interpretation |

| Tier 1: Primary Screen | Recombinant Human 11β-HSD1 | % Inhibition @ 10 µM | 85% | Strong primary hit, warrants follow-up. |

| Tier 2: Potency | Recombinant Human 11β-HSD1 | IC50 | 150 nM | Potent inhibitor of the target enzyme. |

| Tier 2: Mechanism | Recombinant Human 11β-HSD1 | Inhibition Mode | Competitive | Binds to the active site, competing with the natural substrate. |

| Tier 2: Orthogonal | 11β-HSD1-HEK293 cells | Cellular IC50 | 450 nM | Confirms on-target activity in a cellular context; compound is cell-permeable. |

| Tier 3: Selectivity | Human Liver Microsomes (CYP2D6) | IC50 | 12.5 µM | >80-fold selectivity for 11β-HSD1 over CYP2D6. Low risk of CYP2D6-mediated DDI. |

| Tier 3: Cytotoxicity | HepG2 Cells | CC50 | >50 µM | Low cytotoxicity. Selectivity Index (CC50/IC50) is >100. |

Conclusion and Future Directions

This technical guide has outlined a logical and robust screening cascade for this compound, starting from a hypothesis-driven primary screen and progressing through essential validation and liability assays. The proposed workflow enables a comprehensive initial assessment of the compound's biological activity, mechanism of action, and selectivity.

Positive results from this cascade would provide a strong foundation for advancing the compound into further preclinical studies, including pharmacokinetic profiling, in vivo efficacy studies in animal models of metabolic disease, and broader safety pharmacology assessments. The structure-activity relationship (SAR) data generated can also guide the synthesis of analogs to further optimize potency and drug-like properties. By following this systematic approach, researchers can efficiently and confidently evaluate the therapeutic potential of this compound.

References

-

American Diabetes Association. (2009). Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? Diabetes, 58(1), 11-13. [Link]

-

American Diabetes Association. (2009). Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? Diabetes Care. [Link]

-

Zhang, Y., & Liu, J. (2014). Inhibitors of 11β-hydroxysteroid Dehydrogenase Type 1 in Antidiabetic Therapy. Acta Pharmaceutica Sinica B, 4(3), 179-188. [Link]

-

Barros, A. R., et al. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Molecules, 26(2), 294. [Link]

-

Wikipedia. MTT assay. [Link]

-

Luzar, J., & Meglic, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

-

Edmondson, S. D., et al. (2014). Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 57(3), 661-684. [Link]

-

YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. [Link]

-

Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. [Link]

-

Wikipedia. Ligand binding assay. [Link]

-

Lasure, A., & Van der Weken, H. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

Gifford Bioscience. About Ligand Binding Assays. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 7023019. [Link]

-

Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1008, 357-384. [Link]

-

Foley, T. L., & Johnson, T. K. (2014). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Current opinion in chemical biology, 23, 30-36. [Link]

-

The Royal Society of Chemistry. (2017). Chapter 2: Considerations Related to Small-molecule Screening Collections. Chemical Probes. [Link]

-

ResearchGate. (2022). In vitro receptor binding assays: General methods and considerations. [Link]

-

Biobide. What is an Inhibition Assay? [Link]

-

Thakker, D. R., et al. (2000). Mechanism-based inactivation of CYP2D6 by 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine. Drug Metabolism and Disposition, 28(10), 1219-1226. [Link]

-

Cambridge MedChem Consulting. (2014). CYP2D6 Inhibition. [Link]

-

ResearchGate. (2025). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. [Link]

-

Cabrera-Pérez, L. C., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

National Center for Biotechnology Information. (2018). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters. [Link]

-

Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. [Link]

-

ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? [Link]

-

ResearchGate. (2022). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. [Link]

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]

-

Cabrera-Pérez, L. C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Asiri, A. M., et al. (2016). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone. Journal of Taibah University for Science, 10(4), 540-549. [Link]

-

National Center for Biotechnology Information. (2021). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. Journal of Biomolecular Screening. [Link]

-

PubChemLite. This compound (C12H8FNO). [Link]

-

Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868128. [Link]

-

National Center for Biotechnology Information. (2020). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecules. [Link]

-

Domingues, A. F., et al. (2019). In vitro inhibition of human CYP2D6 by the chiral pesticide fipronil and its metabolite fipronil sulfone: Prediction of pesticide-drug interactions. Toxicology Letters, 314, 116-123. [Link]

-

Otton, S. V., et al. (1993). Inhibition by fluoxetine of cytochrome P450 2D6 activity. Clinical Pharmacology & Therapeutics, 53(4), 401-409. [Link]

Sources

- 1. This compound | C12H8FNO | CID 7023019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H8FNO) [pubchemlite.lcsb.uni.lu]

- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 in antidiabetic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]